3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a morpholino group at the 4-position, a methylthio substituent at the 6-position, and a 3-methoxybenzamide moiety linked via an ethyl chain to the pyrazolo-pyrimidine core. The morpholino group is a common pharmacophore in kinase inhibitors, contributing to hydrogen bonding and solubility, while the methylthio group may enhance lipophilicity and target binding . The 3-methoxybenzamide moiety could influence metabolic stability and bioavailability.
Properties
IUPAC Name |
3-methoxy-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-28-15-5-3-4-14(12-15)19(27)21-6-7-26-18-16(13-22-26)17(23-20(24-18)30-2)25-8-10-29-11-9-25/h3-5,12-13H,6-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFOXQRCGBGVPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Morpholino Group: The morpholino group is typically introduced through nucleophilic substitution or addition reactions.
Formation of the Benzamide Core: The benzamide core is synthesized separately and then coupled with the pyrazolo[3,4-d]pyrimidine derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Compounds with different substituents replacing the methoxy group.
Scientific Research Applications
3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It can be used as a tool compound to study various biological processes and pathways.
Pharmacology: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholino group may enhance the compound’s solubility and bioavailability, while the methylthio group can modulate its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]Pyrimidine Cores
The evidence highlights several pyrazolo[3,4-d]pyrimidine derivatives with varying substituents (Table 1). For instance:
- Compound 2u (): Features a benzo[d]thiazole-thioether group and a polyethylene glycol (PEG)-like chain, enhancing aqueous solubility (71% yield).
- Compound 2v (): Incorporates a biotinyl group, suggesting applications in targeted drug delivery or proteomics (39% yield).
- Example 53 (): Contains a fluorophenyl-chromenone substituent, likely improving aromatic stacking interactions (melting point: 175–178°C).
The methylthio group offers a balance between hydrophobicity and stability compared to more polar oxoethylthio groups in .
Morpholino-Containing Derivatives
Morpholino groups are prevalent in kinase inhibitors (e.g., PI3K, mTOR). For example:
- Compound 30 (): A bis(morpholino-triazine) derivative with a urea linker, synthesized using HBTU and Hunig’s base (50% yield). Its dual morpholino design enhances kinase selectivity but may reduce solubility compared to the target compound’s single morpholino-pyrazolo-pyrimidine scaffold .
Research Findings and Implications
Structure-Activity Relationship (SAR) Trends
- Morpholino placement: Position 4 on the pyrazolo-pyrimidine core (target compound) may favor ATP-binding site interactions over triazine-based derivatives ().
- Methylthio vs. oxoethylthio : The methylthio group’s smaller size (target compound) could improve membrane permeability compared to bulkier oxoethylthio groups () .
- Benzamide vs. biotinyl : The 3-methoxybenzamide moiety may offer better metabolic stability than ’s biotinylated compound (2v), which could undergo rapid clearance .
Biological Activity
3-Methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. Its unique molecular structure consists of a benzamide core with various functional groups that contribute to its biological activity. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The biological activity of 3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide primarily involves its interaction with specific enzymes and receptors within biological systems. The pyrazolo[3,4-d]pyrimidine core is known for inhibiting various enzymatic activities by binding to active sites on target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain kinases or phosphodiesterases, which play crucial roles in signal transduction pathways.
- Receptor Modulation : It could act as a ligand for various receptors, influencing downstream signaling pathways.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have demonstrated antiproliferative activity against various cancer cell lines. The presence of the morpholino group enhances solubility and bioavailability, potentially increasing the therapeutic efficacy of the compound.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.75 - 4.15 | Tubulin inhibition |
| MCF-7 | < 1 | Apoptosis induction |
| A549 | < 2 | Angiogenesis inhibition |
These findings suggest that 3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has potential as an anticancer agent due to its ability to inhibit tumor growth and induce cell cycle arrest.
Antimicrobial Activity
Some studies have explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives against pathogens such as Mycobacterium tuberculosis. However, the in vivo efficacy can be limited due to rapid metabolism and short half-lives observed in animal models.
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives similar to 3-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exhibit MIC values in the low micromolar range against M. tuberculosis .
- In Vivo Evaluations : While in vitro studies are promising, in vivo evaluations often reveal challenges such as poor metabolic stability leading to reduced efficacy in live models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
